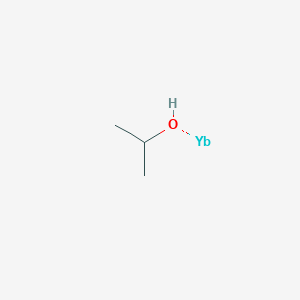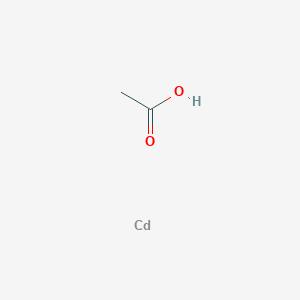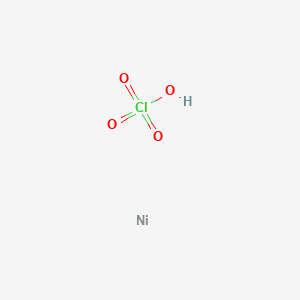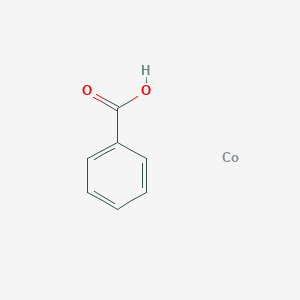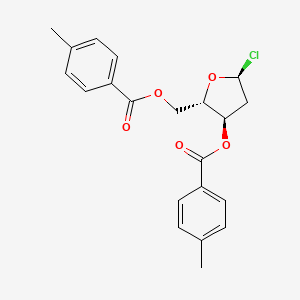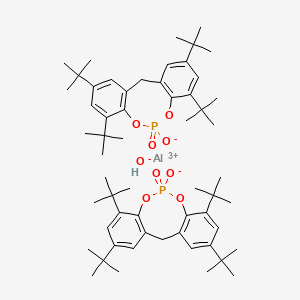
Hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate)
Overview
Description
Hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) is a third-generation organophosphate nucleating agent primarily used in the polymer industry. This compound is known for its effectiveness in enhancing the properties of crystalline polymers, such as polypropylene, by improving their stiffness, heat resistance, transparency, and hardness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) involves the reaction of aluminum hydroxide with 2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphoric acid. The reaction typically occurs in a solvent such as methanol or DMSO under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pH, and solvent concentration to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) primarily undergoes nucleophilic substitution reactions due to the presence of reactive phosphate groups. It can also participate in coordination reactions with metal ions, forming stable complexes .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases like sodium hydroxide and acids like hydrochloric acid. The reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) include various aluminum-phosphate complexes and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) exerts its effects involves the interaction of its phosphate groups with polymer chains. This interaction promotes nucleation, leading to the formation of more uniform and stable crystalline structures. The compound’s aluminum center also plays a role in coordinating with polymer chains, further enhancing their properties .
Comparison with Similar Compounds
Similar Compounds
- Aluminum hydroxide
- 2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphoric acid
- Bis(2,4,8,10-tetra-tert-butyl-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-oxide) aluminum hydroxide
Uniqueness
Hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) stands out due to its high efficiency as a nucleating agent, providing superior mechanical and thermal properties to polymers compared to other similar compounds. Its ability to enhance transparency and reduce shrinkage in polymers makes it a preferred choice in various industrial applications .
Properties
IUPAC Name |
aluminum;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide;hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H43O4P.Al.H2O/c2*1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;;/h2*14-17H,13H2,1-12H3,(H,30,31);;1H2/q;;+3;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJARXJKVIARHO-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-].CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-].[OH-].[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H85AlO9P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1015.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151841-65-5 | |
| Record name | Hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-κO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151841-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151841655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYALUMINUM BIS(2,2-METHYLENE-BIS(4,6-DI-TERT-BUTYLPHENYL)PHOSPHATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32S296KGN1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,6R,9R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B8180192.png)
![1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61](/img/structure/B8180210.png)





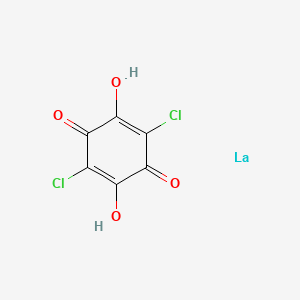
![[4-[[4-(Dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride](/img/structure/B8180264.png)
